Ibuprofen-d3 (sodium) Ibuprofen-d3 (sodium) One of the isotopic labelled form of (±)-Ibuprofen Sodium salt, which could be used as a nonsteroidal anti-inflammatory.
Brand Name: Vulcanchem
CAS No.: 1219805-09-0
VCID: VC0196615
InChI: InChI=1S/C13H18O2.Na/c1-9(2)8-11-4-6-12(7-5-11)10(3)13(14)15;/h4-7,9-10H,8H2,1-3H3,(H,14,15);/q;+1/p-1/i3D3;
SMILES: CC(C)CC1=CC=C(C=C1)C(C)C(=O)[O-].[Na+]
Molecular Formula: C13H14D3O2Na
Molecular Weight: 231.28

Ibuprofen-d3 (sodium)

CAS No.: 1219805-09-0

Cat. No.: VC0196615

Molecular Formula: C13H14D3O2Na

Molecular Weight: 231.28

Purity: 95% by HPLC; 98% atom D

* For research use only. Not for human or veterinary use.

Ibuprofen-d3 (sodium) - 1219805-09-0

CAS No. 1219805-09-0
Molecular Formula C13H14D3O2Na
Molecular Weight 231.28
IUPAC Name sodium;3,3,3-trideuterio-2-[4-(2-methylpropyl)phenyl]propanoate
Standard InChI InChI=1S/C13H18O2.Na/c1-9(2)8-11-4-6-12(7-5-11)10(3)13(14)15;/h4-7,9-10H,8H2,1-3H3,(H,14,15);/q;+1/p-1/i3D3;
SMILES CC(C)CC1=CC=C(C=C1)C(C)C(=O)[O-].[Na+]

Chemical Identification and Structural Properties

Ibuprofen-d3 (sodium) is a deuterated variant of ibuprofen where three hydrogen atoms in the methyl group have been replaced with deuterium atoms. This strategic deuteration maintains the pharmacological profile while providing distinct analytical advantages.

Basic Identification Parameters

The compound is formally identified through several key parameters that establish its unique chemical identity:

ParameterValue
Chemical NameSodium;3,3,3-trideuterio-2-[4-(2-methylpropyl)phenyl]propanoate
CAS Number1219805-09-0
Molecular FormulaC₁₃H₁₄D₃NaO₂
Molecular Weight231.28 g/mol
PubChem CID49849735
Parent Compoundrac Ibuprofen-d3 (CID 12225947)
Creation DateFebruary 1, 2011
Last ModifiedMarch 8, 2025

The compound is recognized by several synonyms including (+/-)-Ibuprofen-d3, Sodium Salt (alpha-methyl-d3) and Ibuprofen-D3 (alpha-methyl-D3) Sodium .

Structural Characteristics

The structural configuration of Ibuprofen-d3 (sodium) features the characteristic ibuprofen backbone with a specific deuteration pattern. The compound's structure can be represented through various chemical notation systems:

Notation TypeRepresentation
SMILES[Na+].[2H]C([2H])([2H])C(C(=O)[O-])c1ccc(CC(C)C)cc1
InChIInChI=1S/C13H18O2.Na/c1-9(2)8-11-4-6-12(7-5-11)10(3)13(14)15;/h4-7,9-10H,8H2,1-3H3,(H,14,15);/q;+1/p-1/i3D3;
IUPACsodium;3,3,3-trideuterio-2-[4-(2-methylpropyl)phenyl]propanoate

The specific trideuterio substitution occurs at the alpha-methyl position, which is critical for its applications in analytical chemistry and metabolism studies .

Physical and Chemical Properties

Understanding the physical and chemical properties of Ibuprofen-d3 (sodium) is essential for its proper handling, storage, and application in research settings.

Physical Properties

The compound exhibits specific physical characteristics that distinguish it from non-deuterated ibuprofen:

PropertyCharacteristic
Physical StateSolid (Neat)
Storage TemperatureRoom Temperature
Shipping TemperatureRoom Temperature
Isotopic Purity99 atom % D
Chemical PurityMinimum 98%
Accurate Mass231.1315

These physical properties influence the compound's stability and shelf-life, making it suitable for long-term storage under appropriate conditions .

Solubility Profile

The solubility characteristics of Ibuprofen-d3 (sodium) are particularly relevant for research applications:

SolventSolubility
DMSO/DMF≥ 10 mM (≥ 30 mg/mL)
DMSO≥ 50 mg/mL
Ethanol≥ 50 mg/mL

This favorable solubility profile enables various experimental applications, particularly in pharmaceutical research and development contexts .

Pharmacological Properties and Research Applications

Ibuprofen-d3 (sodium) maintains the pharmacological activity profile of non-deuterated ibuprofen sodium while offering distinct advantages for analytical and research purposes.

Mechanism of Action

As a deuterated analog of ibuprofen sodium, this compound exhibits similar pharmacological mechanisms:

TargetEffect
COX-1Selective inhibition (IC₅₀ = 13 μM)
Cell ProliferationInhibitory effect
AngiogenesisInhibitory effect
ApoptosisInduction
Nitric OxideDonor activity

These mechanisms underpin its applications in various research fields, particularly in inflammation, pain management, and oncology studies .

Research Applications

The compound finds application across multiple research domains:

Research AreaApplication
Cancer ResearchStudies on tumor survival, angiogenesis inhibition, and apoptosis induction
Inflammation/ImmunologyInvestigation of inflammatory response mechanisms and modulation
Infection ResearchStudies on bacterial infections and immune responses
Neurological DiseaseResearch on pain pathways and neuroinflammatory processes
Analytical ChemistryInternal standard for mass spectrometry and pharmacokinetic studies

The deuterium labeling makes this compound particularly valuable as an internal standard in mass spectrometry and as a tracer in metabolism studies .

Clinical Research Findings

Research comparing ibuprofen sodium formulations with conventional ibuprofen acid has yielded significant insights into the potential advantages of sodium salt formulations.

Comparative Efficacy Studies

A double-blind, multicenter trial examining ibuprofen sodium dihydrate versus ibuprofen acid in postoperative dental pain revealed notable differences:

Clinical Implications

The enhanced absorption characteristics of ibuprofen sodium formulations translate to practical clinical benefits:

  • More rapid onset of pain relief

  • Faster reduction in pain intensity during the critical first hour

  • Improved patient experience during acute pain episodes

  • Maintained safety profile comparable to conventional formulations

These advantages position sodium salt formulations as potentially superior options for conditions requiring rapid pain relief .

Analytical Applications and Methods

Mass Spectrometry Applications

Ibuprofen-d3 (sodium) serves as an invaluable internal standard in liquid chromatography-mass spectrometry (LC-MS) applications:

  • The deuterium labeling provides a mass shift that enables accurate quantification of unlabeled ibuprofen

  • Identical chemical behavior to non-deuterated ibuprofen minimizes matrix effects

  • High isotopic purity (99 atom % D) ensures analytical precision

  • Application in pharmacokinetic studies, bioavailability assessments, and therapeutic drug monitoring

The compound's stability and high purity make it particularly suitable for quantitative analytical methods in pharmaceutical research and clinical laboratories .

Metabolism Studies

The deuterium labeling pattern specifically at the alpha-methyl position enables detailed studies of ibuprofen metabolism:

  • Tracking metabolic pathways and transformation products

  • Investigating cytochrome P450-mediated oxidation processes

  • Studying pharmacokinetic properties in various patient populations

  • Evaluating drug-drug interactions affecting ibuprofen metabolism

These applications contribute significantly to understanding the complex pharmacokinetic profile of ibuprofen and its clinical implications .

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